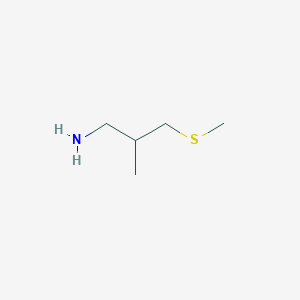
2-Methyl-3-(methylsulfanyl)propan-1-amine
Descripción general
Descripción
2-Methyl-3-(methylsulfanyl)propan-1-amine is a chemical compound with the CAS Number 1183068-93-0 . It has a molecular weight of 119.23 and its IUPAC name is 2-methyl-3-(methylsulfanyl)propylamine .
Molecular Structure Analysis
The InChI code for 2-Methyl-3-(methylsulfanyl)propan-1-amine is 1S/C5H13NS/c1-5(3-6)4-7-2/h5H,3-4,6H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Methyl-3-(methylsulfanyl)propan-1-amine is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Properties
Synthesis of Aminomethoxy Derivatives :Compounds related to 2-Methyl-3-(methylsulfanyl)propan-1-amine have been synthesized for their potential antimicrobial properties. For instance, the condensation of 1-phenoxy-3-(propylsulfanyl)propan-2-ol with formaldehyde and secondary aliphatic and heterocyclic amines afforded new aminomethoxy derivatives. These compounds exhibited significant antimicrobial activity, surpassing that of currently used medicinal agents (I. Jafarov et al., 2019).
Catalysis and Carbon Dioxide Reduction
Hydrogenation of CO2 to Formic Acid :A diamine-functionalized ionic liquid, related in functionality to the amine under discussion, facilitated the hydrogenation of CO2 to formic acid efficiently. This process highlights the role of such amines in catalyzing environmentally significant reactions, demonstrating their potential in sustainable chemistry (Zhaofu Zhang et al., 2009).
Protective Groups in Peptide Synthesis
1,2,4-Dithiazolidine-3,5-diones Synthesis :Compounds structurally related to 2-Methyl-3-(methylsulfanyl)propan-1-amine have been utilized in the synthesis of 1,2,4-dithiazolidine-3,5-diones, acting as a protective group for amines in peptide synthesis. This application is critical in the synthesis of peptides, glycopeptides, and PNA, highlighting the versatility of such amines in synthetic organic chemistry (M. Barany et al., 2005).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl Imines for Asymmetric Synthesis :The versatility of compounds related to 2-Methyl-3-(methylsulfanyl)propan-1-amine is also evident in their use as intermediates for the asymmetric synthesis of amines. N-tert-Butanesulfinyl aldimines and ketimines, derived from the functional group interactions of similar compounds, are prepared to yield a wide range of enantioenriched amines. This application underscores the importance of such compounds in the development of chiral amines and amino acids (J. Ellman et al., 2002).
Nanocatalyst Development
Magnetic Nanocatalysts for Tetrazoles Synthesis :In another innovative application, 2-aminoethanesulfonic acid immobilized on functionalized magnetic nanoparticles was used as an efficient catalyst for the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles. This example illustrates the potential of such amines in nanocatalysis, offering an environmentally friendly alternative for the synthesis of heterocyclic compounds (M. Ghasemzadeh et al., 2017).
Safety and Hazards
This compound is associated with several hazard statements including H227, H302, H312, H315, H318, H332, and H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propiedades
IUPAC Name |
2-methyl-3-methylsulfanylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS/c1-5(3-6)4-7-2/h5H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMIZTANAVSWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(methylsulfanyl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



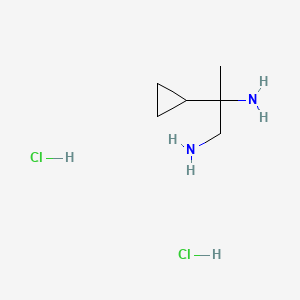

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1524996.png)
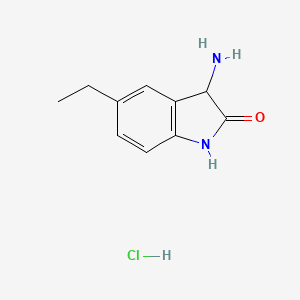
![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride](/img/structure/B1524999.png)
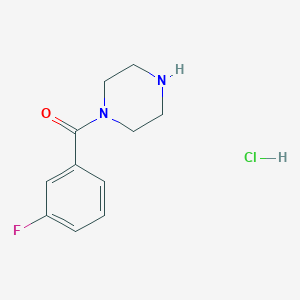
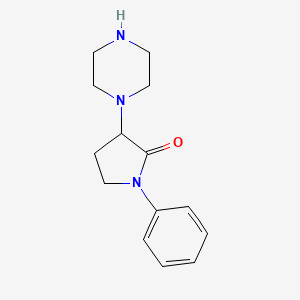
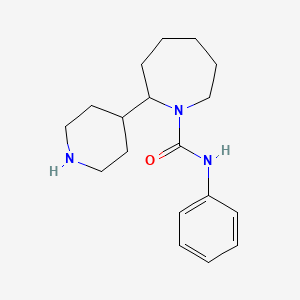

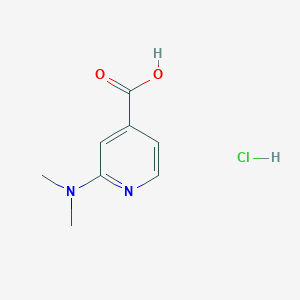
![5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1525011.png)


